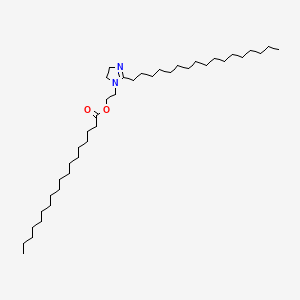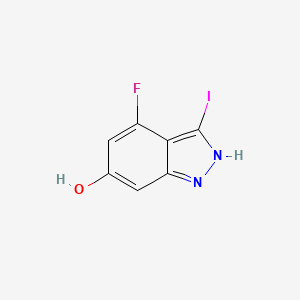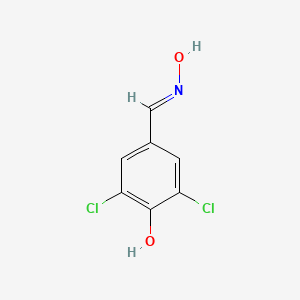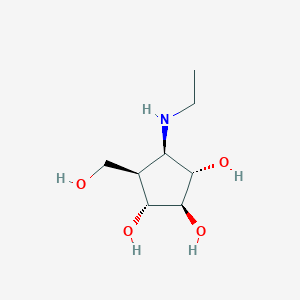![molecular formula C20H22N2O4 B13784372 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- CAS No. 67701-36-4](/img/structure/B13784372.png)
9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound features two hydroxypropylamino groups attached to the anthracenedione core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- typically involves the following steps:
Starting Material: The process begins with 9,10-anthracenedione.
Amination: The anthracenedione is reacted with 3-hydroxypropylamine under controlled conditions to introduce the hydroxypropylamino groups at the 1 and 4 positions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like palladium on carbon to facilitate the amination process. The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to handle the increased volume of reactants.
Continuous Stirring: Continuous stirring and temperature control are maintained to ensure uniform reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the anthracenedione core, converting it to anthracene derivatives.
Substitution: The hydroxypropylamino groups can participate in substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the hydroxypropylamino groups.
Reduction Products: Reduced anthracene derivatives.
Substitution Products: Compounds with substituted functional groups replacing the hydroxyl groups.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
DNA Intercalation: The planar structure of the anthracenedione core allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can generate reactive oxygen species, leading to oxidative stress and cell damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in cell proliferation, contributing to its anticancer activity.
Comparación Con Compuestos Similares
- 9,10-Anthracenedione, 1,4-bis(methylamino)-
- 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
Comparison:
- Uniqueness: The presence of hydroxypropylamino groups in 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- imparts unique solubility and reactivity properties compared to its analogs.
- Applications: While similar compounds are also used in dye synthesis and biological research, the specific functional groups in this compound make it particularly suitable for applications requiring enhanced solubility and specific reactivity.
Propiedades
Número CAS |
67701-36-4 |
|---|---|
Fórmula molecular |
C20H22N2O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1,4-bis(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c23-11-3-9-21-15-7-8-16(22-10-4-12-24)18-17(15)19(25)13-5-1-2-6-14(13)20(18)26/h1-2,5-8,21-24H,3-4,9-12H2 |
Clave InChI |
LUYYUZYWBTWOFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCO)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
![Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt](/img/structure/B13784298.png)
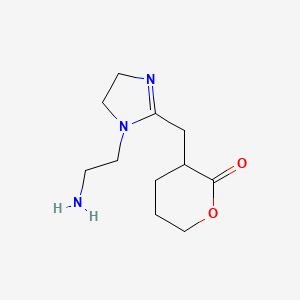
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)
